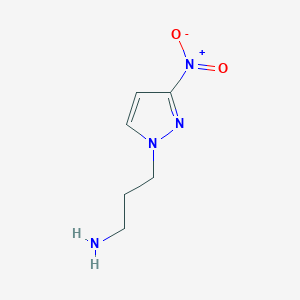![molecular formula C20H15Cl2N3O B2354187 7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478046-61-6](/img/structure/B2354187.png)
7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine, or 7-DCPMP, is an important organic compound that has been studied extensively for its potential uses in a variety of scientific research applications. 7-DCPMP is a synthetic chemical that has been used in laboratory experiments to investigate the biochemical and physiological effects of various compounds. It is a pyrazole derivative that has been shown to possess a wide range of biological activities, including inhibition of enzymes, modulation of cell signaling pathways, and regulation of gene expression.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through methods such as chlorination and aminisation, starting from related chemical structures. This process has been used to produce derivatives with moderate anticancer activity (Lu Jiu-fu et al., 2015).
Structural Characterization : The crystal structure of derivatives of this compound is determined using techniques like X-ray diffraction, IR, and NMR. The crystals typically belong to the triclinic system (Lu Jiu-fu et al., 2015).
Biological and Chemical Applications
Anticancer Activity : Derivatives of this compound show moderate anticancer activity, indicating potential in oncological research (Lu Jiu-fu et al., 2015).
Corrosion Inhibition : Some related heterocyclic compounds have been evaluated for their efficacy in inhibiting corrosion in industrial systems, suggesting potential applications for derivatives in materials science (F. Mahgoub et al., 2010).
Synthetic Methods Development : The compound and its derivatives have been a focus in the development of new synthetic methods, including microwave-assisted synthesis, highlighting its relevance in advancing organic chemistry techniques (V. A. Divate et al., 2014).
Biological Studies : The derivatives of this compound have been screened for various biological activities, including antibacterial and cytotoxicity studies. This indicates a broader potential for biomedical applications (Miral V. Lunagariya et al., 2018).
Potential in Neuroscience : Some novel derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase, with promising implications in the treatment of acute ischemic stroke (H. Mukaiyama et al., 2007).
properties
IUPAC Name |
7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-9-20-23-8-7-19(25(20)24-13)14-3-2-4-17(10-14)26-12-15-5-6-16(21)11-18(15)22/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHCGUQRNEXQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

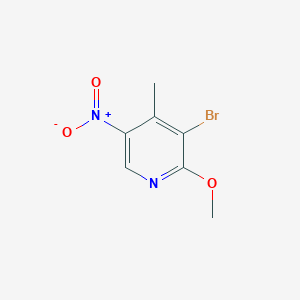


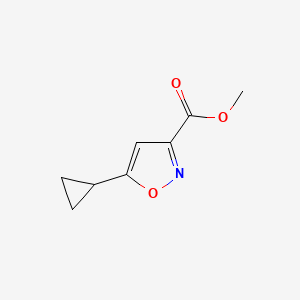


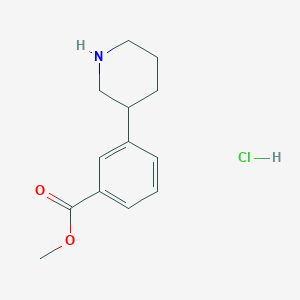
![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
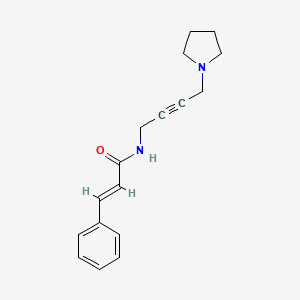
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)


